2-Amino-N-(cyanomethyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(cyanomethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of cyanoacetamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group, a cyano group, and an acetamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(cyanomethyl)acetamide hydrochloride typically involves the reaction of cyanoacetamide with an appropriate amine under controlled conditions. One common method includes the treatment of cyanoacetamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(cyanomethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, methanol, water
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrroles, quinolines, and other nitrogen-containing rings .
Scientific Research Applications
2-Amino-N-(cyanomethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-N-(cyanomethyl)acetamide hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide
- 2-Amino-N-(cyanomethyl)acetamide, methanesulfonic acid
Comparison
Compared to similar compounds, 2-Amino-N-(cyanomethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C4H8ClN3O |
---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
2-amino-N-(cyanomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-2-7-4(8)3-6;/h2-3,6H2,(H,7,8);1H |
InChI Key |
XUJGOJDCDQVUSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)CN.Cl |
Origin of Product |
United States |
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